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Compound of Interest

Compound Name: Tetrahydro-2H-pyran-4-ol

Cat. No.: B041187

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Tetrahydro-2H-pyran-4-ol (CAS No: 2081-44-9), a valuable building block in medicinal
chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible
format. Detailed experimental protocols are also provided to ensure reproducibility and aid in
the design of related analytical methods.

Spectroscopic Data Summary

The empirical formula for Tetrahydro-2H-pyran-4-ol is CsH1002, with a molecular weight of
102.13 g/mol . The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopic Data
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Chemical Shift (ppm) Multiplicity Assighment

~3.9-4.0 m H-2a, H-6a (axial)
~3.4-3.5 m H-2e, H-6e (equatorial)
~3.8 m H-4 (methine)

~1.8-1.9 m H-3a, H-5a (axial)
~1.5-1.6 m H-3e, H-5e (equatorial)
Variable brs -OH

13C NMR Spectroscopic Data

Chemical Shift (ppm) Assighment
~66-68 C-4

~63-65 C-2,C-6
~33-35 C-3,C-5

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Description Functional Group
3600-3200 (broad) O-H stretch Alcohol

2960-2850 C-H stretch Alkane

1150-1050 C-O stretch Ether/Alcohol

Mass Spectrometry (MS)
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miz Relative Intensity (%) Assighment

102 ~5 [M]* (Molecular lon)
84 ~40 [M - H20]*

57 100 [C3HsO]*

43 ~80 [C2Hs0]*

41 ~75 [CsHs]*

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data
presented above. Instrument parameters may require optimization based on the specific
equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-20 mg of Tetrahydro-2H-pyran-4-ol.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, Methanol-d4, or DMSO-ds) in a clean vial.

o Ensure complete dissolution by gentle vortexing or sonication.

o Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

o Cap the NMR tube securely.
 Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth
according to the manufacturer's guidelines.

o Lock the spectrometer on the deuterium signal of the solvent.
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o Shim the magnetic field to achieve optimal homogeneity, characterized by a sharp and
symmetrical solvent peak.

o Tune and match the probe for the desired nucleus (*H or 13C).

o For 'H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient
number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger
number of scans (e.g., 128 or more) and a suitable relaxation delay are often necessary
due to the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

[e]

Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase the resulting spectrum to obtain pure absorption peaks.

o

Calibrate the chemical shift scale using the residual solvent peak as a secondary
reference or an internal standard like tetramethylsilane (TMS).

o

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

o Sample Preparation (Neat Liquid/Thin Film):

o Place a single drop of neat Tetrahydro-2H-pyran-4-ol onto the surface of a clean, dry salt
plate (e.g., NaCl or KBr).

o Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin,
uniform film between the plates.

o Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small drop of the sample
directly onto the ATR crystal.

e Instrument Setup and Data Acquisition:
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o Place the sample holder (for salt plates) or the ATR accessory into the spectrometer's
sample compartment.

o Acquire a background spectrum of the empty instrument (or the clean ATR crystal) to
subtract atmospheric and instrumental interferences.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The data is usually collected over a range of 4000 to 400 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to generate the final transmittance or absorbance spectrum.

o Label the significant absorption bands with their corresponding wavenumbers.

Mass Spectrometry (MS)

e Sample Introduction:

o For a volatile compound like Tetrahydro-2H-pyran-4-ol, direct injection via a heated
probe or coupling with a gas chromatograph (GC-MS) is suitable.

o If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.qg.,
dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the
compound from the solvent and any impurities before it enters the mass spectrometer.

« lonization and Mass Analysis (Electron lonization - El):

[e]

The sample molecules are introduced into the ion source, which is under high vacuum.

(¢]

A beam of high-energy electrons (typically 70 eV) bombards the molecules, causing the
ejection of an electron to form a molecular ion (M*) and various fragment ions.

o

The positively charged ions are accelerated out of the ion source and into the mass
analyzer (e.g., a quadrupole or time-of-flight analyzer).

o

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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» Detection and Data Processing:

o An electron multiplier or other suitable detector records the abundance of ions at each m/z
value.

o The instrument's software generates a mass spectrum, which is a plot of relative ion
abundance versus m/z.

o Identify the molecular ion peak and the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Tetrahydro-2H-pyran-4-ol.

Sample Preparation Spectroscopic Analysis Data Acquisition & Processing
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Profile of Tetrahydro-2H-pyran-4-ol: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041187#spectroscopic-data-for-tetrahydro-2h-pyran-
4-ol-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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